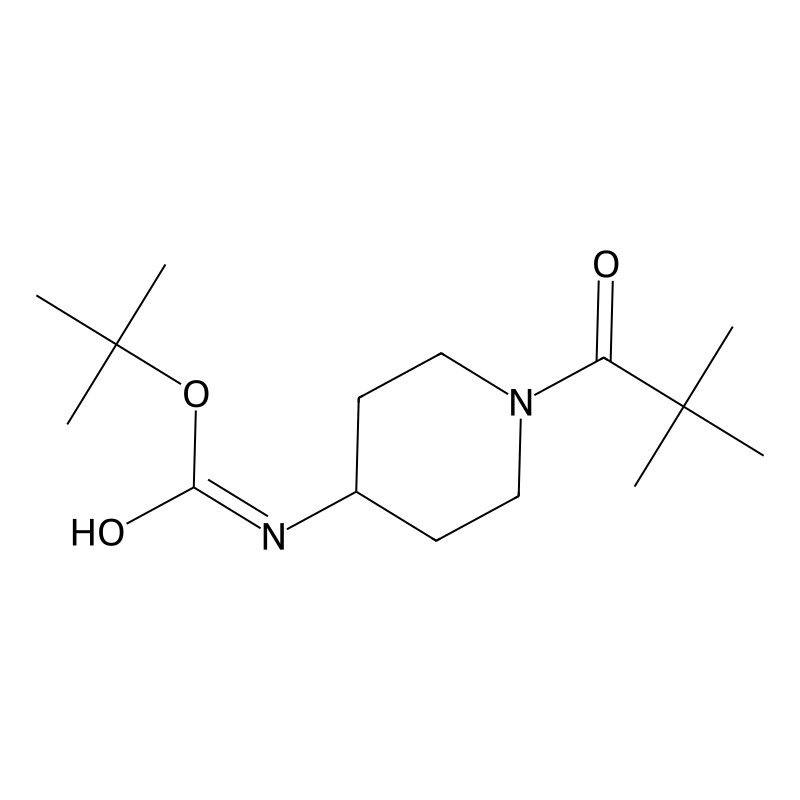

4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is a doubly protected, orthogonally functionalized piperidine building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring a highly sterically hindered pivaloyl (tert-butylcarbonyl) group at the N1 position and an acid-labile tert-butyloxycarbonyl (BOC) group at the N4 primary amine, this compound offers a precise and highly reliable reactivity profile. The baseline procurement value of this material lies in its ability to serve as a stable precursor for 1-pivaloylpiperidin-4-amine derivatives, which are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance lipophilicity and metabolic stability. Procuring this pre-synthesized intermediate allows laboratories to bypass sterically demanding amide coupling steps and immediately leverage its orthogonal protection strategy for downstream functionalization [1].

Substituting this compound with closely related analogs, such as 1-acetyl-4-(N-BOC-amino)piperidine or 1-BOC-4-(N-BOC-amino)piperidine, introduces critical failures in both synthetic processability and final API performance. Di-BOC protected piperidines lack orthogonal stability; subjecting them to standard acidic deprotection (e.g., TFA/DCM) cleaves both protecting groups simultaneously, destroying the ability to selectively functionalize the N4 position. Conversely, while an N1-acetyl analog offers orthogonal deprotection, the acetyl group lacks the massive steric bulk of the pivaloyl moiety. In downstream applications, N-acetyl piperidines are significantly more susceptible to enzymatic hydrolysis by amidases and liver microsomes, leading to poor in vivo half-lives. Furthermore, attempting to synthesize the pivaloyl derivative in-house from unprotected 4-(N-BOC-amino)piperidine often results in incomplete conversions and requires difficult chromatographic removal of pivalic acid byproducts .

Orthogonal Deprotection Chemoselectivity

The primary synthetic advantage of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine is its absolute chemoselectivity during deprotection. When subjected to standard acidic conditions (e.g., Trifluoroacetic acid in dichloromethane), the N4-BOC group is quantitatively cleaved to yield the free primary amine, while the N1-pivaloyl amide remains 100% intact due to the extreme steric shielding provided by the tert-butyl group. In direct contrast, utilizing 1-BOC-4-(N-BOC-amino)piperidine under identical conditions results in global deprotection, yielding the highly polar and difficult-to-isolate unprotected diamine. This strict orthogonality eliminates the need for complex reprotection sequences .

| Evidence Dimension | Chemoselectivity under acidic deprotection (TFA/DCM, RT) |

| Target Compound Data | 100% selective cleavage of N4-BOC; N1-pivaloyl remains fully intact |

| Comparator Or Baseline | 1-BOC-4-(N-BOC-amino)piperidine (Di-BOC): 0% selectivity (global deprotection) |

| Quantified Difference | Complete retention of N1 protection vs. total loss of N1 protection |

| Conditions | Standard acidic cleavage (TFA/DCM at room temperature) |

Ensures that chemists can selectively react the N4-amine without risking side reactions or requiring a secondary protection step at the N1 position.

Metabolic Stability & Hydrolytic Resistance

The pivaloyl group is strategically retained in many final drug candidates to prevent enzymatic degradation. Comparative studies on piperidine-based therapeutics demonstrate that replacing a standard N-acetyl group with an N-pivaloyl group significantly extends the molecule's half-life. The massive steric bulk of the tert-butyl moiety physically blocks amidases and liver microsomes from accessing the amide carbonyl. For example, in the development of RORγt agonists and DAT inhibitors, pivaloyl-protected piperidines routinely exhibit human liver microsome (HLM) half-lives exceeding 145 minutes, whereas less hindered acetyl analogs are rapidly cleared. Procuring the pivaloyl-precursor directly ensures this metabolic robustness is built into the core scaffold from step one [1].

| Evidence Dimension | In vitro metabolic half-life (t1/2) in Human Liver Microsomes (HLM) |

| Target Compound Data | N-Pivaloyl piperidine derivatives: >145 minutes |

| Comparator Or Baseline | N-Acetyl piperidine derivatives: Rapidly metabolized (typically <30-60 minutes) |

| Quantified Difference | Greater than 2-fold to 4-fold extension in metabolic half-life |

| Conditions | In vitro HLM clearance assays |

Critical for medicinal chemists aiming to design APIs with high oral bioavailability and resistance to first-pass metabolism.

Avoidance of Sterically Hindered Byproducts

Synthesizing the N1-pivaloyl group in-house from 4-(N-BOC-amino)piperidine is notoriously inefficient. Pivaloylation reactions using pivaloyl chloride or pivalic anhydride are slow due to steric hindrance and frequently generate stubborn byproducts, including unreacted pivalic acid and pivalic anhydride, which require exhaustive chromatographic purification. By procuring the pre-synthesized 4-(N-BOC-Amino)-1-(pivaloyl)piperidine (CAS 1286274-87-0), laboratories bypass this problematic step entirely. This direct procurement strategy saves at least one synthetic step, eliminates the need for hypernucleophilic catalysts like DMAP, and prevents yield losses associated with purifying sterically hindered amides [1].

| Evidence Dimension | Synthetic steps and byproduct generation |

| Target Compound Data | Direct procurement: 0 additional steps, 0% pivalic acid byproduct |

| Comparator Or Baseline | In-house pivaloylation: 1 additional step, significant pivalic acid/anhydride generation requiring chromatography |

| Quantified Difference | Saves >12 hours of processing time and eliminates 100% of acylation-related byproducts |

| Conditions | Standard laboratory scale-up and purification workflows |

Directly reduces labor costs, solvent waste, and bottlenecking in the early stages of library synthesis or scale-up.

Synthesis of Atypical Dopamine Transporter (DAT) Inhibitors

This compound is an essential building block for synthesizing novel DAT inhibitors targeting psychostimulant use disorders. Following N4-BOC deprotection, the resulting 1-pivaloylpiperidin-4-amine is coupled to bis(4-fluorophenyl)methyl derivatives. The retained pivaloyl group provides critical steric bulk that forces the molecule into an occluded conformational state within the DAT binding pocket, while simultaneously conferring the metabolic stability required for in vivo efficacy [1].

Development of RORγt Agonists for Cancer Immunotherapy

In the optimization of biaryl amide derivatives for RORγt agonism, the 1-pivaloylpiperidin-4-yl moiety is utilized to replace less stable linkers. The extreme steric hindrance of the pivaloyl group prevents rapid microsomal clearance, extending the drug's half-life and improving oral bioavailability. Procuring CAS 1286274-87-0 allows medicinal chemists to rapidly install this metabolically stable motif during structure-activity relationship (SAR) campaigns [2].

Orthogonal Solid-Phase & Solution-Phase Scaffold Decoration

For combinatorial chemistry and library generation, this compound serves as a highly reliable core scaffold. The absolute orthogonality between the acid-labile N4-BOC group and the ultra-stable N1-pivaloyl amide allows chemists to perform aggressive electrophilic or nucleophilic substitutions at the N4 position post-deprotection, without any risk of the N1 position participating in side reactions or degrading under harsh basic or nucleophilic conditions .

References

- [1] Giancola, J. B., et al. 'Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.' ACS Chemical Neuroscience, 2020.

- [2] Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 2023.

XLogP3

Wikipedia

Explore Compound Types